molecular formula C6H15BrN2 B14913859 N'-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine

N'-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B14913859
M. Wt: 195.10 g/mol
InChI Key: OQMDFJJMAPBGTM-UHFFFAOYSA-N
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Description

N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of an ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine typically involves the reaction of N,N-dimethylethylenediamine with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the hydroxyl group with a bromine atom. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethylamines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azidoethylamines, thiocyanatoethylamines, and methoxyethylamines.

    Oxidation Reactions: Products include amine oxides.

    Reduction Reactions: Products include ethylamines.

Scientific Research Applications

N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine involves the interaction of the bromoethyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes and other proteins. The compound may also act as an alkylating agent, introducing alkyl groups into target molecules and altering their function.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylethylenediamine: Lacks the bromoethyl group and has different reactivity.

    N-(2-chloroethyl)-N,N-dimethylethane-1,2-diamine: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    N-(2-hydroxyethyl)-N,N-dimethylethane-1,2-diamine: Contains a hydroxyethyl group instead of a bromoethyl group.

Uniqueness

N’-(2-bromoethyl)-N,N-dimethylethane-1,2-diamine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C6H15BrN2

Molecular Weight

195.10 g/mol

IUPAC Name

N-(2-bromoethyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C6H15BrN2/c1-9(2)6-5-8-4-3-7/h8H,3-6H2,1-2H3

InChI Key

OQMDFJJMAPBGTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCCBr

Origin of Product

United States

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